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Compound of Interest

Compound Name:
3,3,3-Trifluoro-1-phenylpropan-1-

one

Cat. No.: B1352946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isomers of the chemical formula

C9H7F3O, with a particular focus on trifluoromethyl-substituted ketones, chromones, and

benzofurans. The incorporation of a trifluoromethyl group is a key strategy in medicinal

chemistry to enhance properties such as metabolic stability and binding affinity.[1] This

document details the IUPAC nomenclature, synthesis protocols, quantitative data, and potential

biological applications of these compounds, serving as a valuable resource for professionals in

drug discovery and development.

IUPAC Nomenclature of Identified C9H7F3O Isomers
The molecular formula C9H7F3O encompasses a variety of structural isomers. The table below

lists some of the prominent isomers identified in the scientific literature, along with their IUPAC

names and CAS numbers for unambiguous identification.
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IUPAC Name
Common
Name/Synonym

CAS Number
Molecular
Structure Class

1,1,1-trifluoro-3-

phenylpropan-2-one

Benzyl trifluoromethyl

ketone
350-92-5 Ketone

2,2,2-trifluoro-1-(m-

tolyl)ethanone

3'-Methyl-2,2,2-

trifluoroacetophenone
1736-06-7 Ketone

2,2,2-trifluoro-1-(p-

tolyl)ethanone

4'-Methyl-2,2,2-

trifluoroacetophenone
394-59-2 Ketone

2,2,2-trifluoro-1-(o-

tolyl)ethanone

2'-Methyl-2,2,2-

trifluoroacetophenone
341-39-9 Ketone

2-

(Trifluoromethyl)-4H-

chromen-4-one

2-

Trifluoromethylchromo

ne

N/A Chromone

3-

(Trifluoromethyl)-4H-

chromen-4-one

3-

Trifluoromethylchromo

ne

N/A Chromone

3-

(Trifluoromethyl)benzo

furan

- N/A Benzofuran

Synthesis and Characterization of
Trifluoromethylated Ketones
Trifluoromethylated ketones are valuable synthetic intermediates. The synthesis of compounds

such as 2,2,2-trifluoro-1-(m-tolyl)ethanone is typically achieved through the oxidation of the

corresponding secondary alcohol.

This protocol describes a general method for synthesizing fluorinated ketones from their

alcohol precursors.[2]

Materials:
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α-Trifluoromethyl secondary alcohol (1 mmol)

Pyridine (3 mmol)

Potassium persulfate (K₂S₂O₈) (3 mmol)

4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxyl (ACT) (0.3 mmol)

Acetonitrile (2 mL)

Pentane

Deionized water

0.5 M HCl

Anhydrous sodium sulfate

Procedure:

To a 14-mL vial equipped with a stir bar, add the α-trifluoromethyl secondary alcohol (1

mmol), pyridine (3 mmol), K₂S₂O₈ (3 mmol), and ACT (0.3 mmol).

Add acetonitrile (2 mL) to the vial.

Seal the vial tightly and heat the mixture in an aluminum block at 50 °C for 48 hours.

After cooling to room temperature, transfer the product mixture to a 250-mL separatory

funnel.

Rinse the vial with pentane (3 x 15 mL) and deionized water (3 x 15 mL), adding the rinses

to the separatory funnel.

Separate the layers and back-extract the aqueous layer with pentane (2 x 20 mL).

Combine the organic layers, wash with 0.5 M HCl (25 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent in vacuo to yield the final ketone product.
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The synthesized ketones are characterized using NMR spectroscopy. The following table

summarizes the key spectral data for 2,2,2-trifluoro-1-(m-tolyl)ethanone.[2]

Compound
¹H NMR (CDCl₃,
δ/ppm)

¹³C NMR (CDCl₃,
δ/ppm)

¹⁹F NMR (DMSO-d₆,
δ/ppm)

2,2,2-trifluoro-1-(m-

tolyl)ethanone

7.91–7.85 (m, 2 H),

7.56–7.49 (m, 1 H),

7.48–7.39 (m, 1 H),

2.45 (s, 3 H)

180.83 (q, J = 34.8

Hz), 139.27, 136.51,

130.62, 130.11,

129.09, 127.53,

116.86 (q, J = 291.4

Hz), 21.42

-71.15

Synthesis and Biological Activity of
Trifluoromethylated Chromones and Benzofurans
Trifluoromethylated chromones and benzofurans are heterocyclic compounds of significant

interest in drug discovery due to their diverse biological activities, including anticancer,

antifungal, and antibacterial properties.[3][4][5]

This protocol outlines a one-pot synthesis method for 2-trifluoromethylchromones starting from

the appropriate o-acylphenol and trifluoroacetic anhydride.[6]

Materials:

o-Acylphenol

Trifluoroacetic anhydride

Pyridine (as a catalyst)

Procedure:

Condense the appropriate o-acylphenol with trifluoroacetic anhydride.

The reaction is typically carried out in the presence of a catalytic amount of pyridine.
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Heat the reaction mixture (e.g., at 80°C for 10 hours) to facilitate the cyclization and

formation of the chromone ring.[6]

The product can be isolated and purified using standard techniques such as crystallization or

chromatography.

Starting Materials

Reaction Producto-Acylphenol

Condensation & Cyclization

Trifluoroacetic Anhydride

2-TrifluoromethylchromonePyridine, 80°C

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Trifluoromethylchromones.

Benzofuran derivatives containing a trifluoromethyl group have shown promising results as

inhibitors of various biological targets. For instance, certain 3-(piperazinylmethyl)benzofuran

derivatives have been identified as potent type II CDK2 inhibitors.[3]

The table below summarizes the in vitro antiproliferative activity (IC₅₀) of a representative m-

trifluoromethyl benzofuran derivative against several human cancer cell lines.

Compound Panc-1 (µM) MCF-7 (µM) A549 (µM)
Reference
Drug
(Cisplatin, µM)

m-trifluoromethyl

benzofuran

derivative (9h)[3]

0.94 2.92 1.71 6.98 / 5.45 / 6.72
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These results indicate that the trifluoromethyl benzofuran derivative exhibits significantly higher

potency than the standard chemotherapeutic agent, cisplatin, against these cancer cell lines.

Conceptual Workflow for Drug Discovery and
Evaluation
The development of novel therapeutic agents based on the C9H7F3O scaffold follows a

structured workflow, from initial synthesis to biological characterization. The following diagram

illustrates this conceptual pathway.
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Caption: Drug discovery workflow for C9H7F3O derivatives.
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This workflow highlights the iterative process of designing, synthesizing, and testing new

chemical entities. Promising hits from in vitro studies are subjected to lead optimization to

improve their pharmacological properties before advancing to in vivo efficacy and safety

assessments.[3][4]

Conclusion
The chemical formula C9H7F3O represents a diverse group of isomers with significant

potential in medicinal chemistry and drug development. Trifluoromethyl-substituted ketones,

chromones, and benzofurans have demonstrated promising synthetic accessibility and potent

biological activities. The detailed protocols and quantitative data presented in this guide offer a

solid foundation for researchers to explore this chemical space further. The continued

investigation into the structure-activity relationships of these compounds is crucial for the

development of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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